3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the pyrazolo[1,5-a]pyrimidine core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research indicates potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to apoptosis in cancer cells or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits enzyme inhibition and anti-inflammatory activities.
4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: A potent inhibitor of Src family tyrosine kinases.
Uniqueness
3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H19ClN4 |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H19ClN4/c1-13-5-4-6-18(11-13)24-19-12-14(2)23-21-20(15(3)25-26(19)21)16-7-9-17(22)10-8-16/h4-12,24H,1-3H3 |
InChI Key |
WTYZQTTZRWWTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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